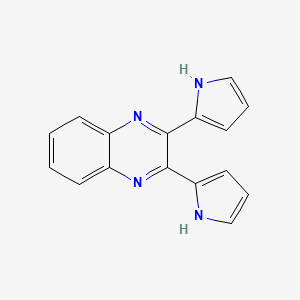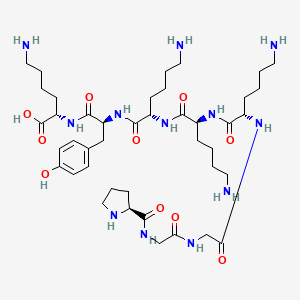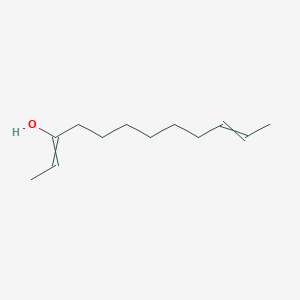
Quinoxaline, 2,3-di-1H-pyrrol-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2,3-di-1H-pyrrol-2-yl- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture. The structure of quinoxaline, 2,3-di-1H-pyrrol-2-yl- consists of a quinoxaline core with two pyrrole rings attached at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2,3-di-1H-pyrrol-2-yl- can be achieved through various methods. One common approach involves the cyclization of 1,2-diaminobenzene with 1,2-dicarbonyl compounds in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and can be carried out in various solvents such as ethanol or acetic acid. Another method involves the use of transition-metal-free catalysis, which has gained popularity due to its eco-friendly nature and cost-effectiveness .
Industrial Production Methods
In industrial settings, the production of quinoxaline, 2,3-di-1H-pyrrol-2-yl- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, 2,3-di-1H-pyrrol-2-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atoms in the quinoxaline and pyrrole rings, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize quinoxaline, 2,3-di-1H-pyrrol-2-yl- to form quinoxaline-2,3-dione derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce quinoxaline, 2,3-di-1H-pyrrol-2-yl- to form dihydroquinoxaline derivatives.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds. These products often exhibit enhanced biological activities and can be used in various applications such as drug development and materials science .
Applications De Recherche Scientifique
Quinoxaline, 2,3-di-1H-pyrrol-2-yl- has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs with anticancer, antimicrobial, and antiviral activities. In materials science, it is used in the synthesis of organic semiconductors and light-emitting diodes. In agriculture, it is used as a component of insecticides and herbicides .
Mécanisme D'action
The mechanism of action of quinoxaline, 2,3-di-1H-pyrrol-2-yl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes such as protein kinases and phosphodiesterases, leading to the modulation of cellular signaling pathways. It can also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
Quinoxaline, 2,3-di-1H-pyrrol-2-yl- is unique compared to other similar compounds due to its specific structure and the presence of both quinoxaline and pyrrole rings. Similar compounds include quinoxaline, quinazoline, and cinnoline, which also contain nitrogen atoms in their heterocyclic structures. quinoxaline, 2,3-di-1H-pyrrol-2-yl- exhibits distinct biological activities and chemical reactivity due to the presence of the pyrrole rings .
Similar Compounds
- Quinoxaline
- Quinazoline
- Cinnoline
- Phthalazine
- Naphthyridine
Propriétés
Numéro CAS |
247577-05-5 |
|---|---|
Formule moléculaire |
C16H12N4 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2,3-bis(1H-pyrrol-2-yl)quinoxaline |
InChI |
InChI=1S/C16H12N4/c1-2-6-12-11(5-1)19-15(13-7-3-9-17-13)16(20-12)14-8-4-10-18-14/h1-10,17-18H |
Clé InChI |
OGUKTDIFFFAZCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CN3)C4=CC=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)

![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)



![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)

![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)

